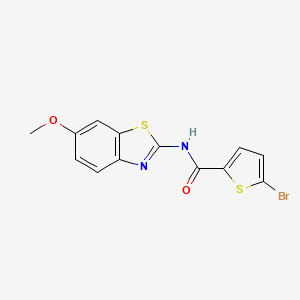

5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

CAS No.:

Cat. No.: VC8544622

Molecular Formula: C13H9BrN2O2S2

Molecular Weight: 369.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H9BrN2O2S2 |

|---|---|

| Molecular Weight | 369.3 g/mol |

| IUPAC Name | 5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

| Standard InChI | InChI=1S/C13H9BrN2O2S2/c1-18-7-2-3-8-10(6-7)20-13(15-8)16-12(17)9-4-5-11(14)19-9/h2-6H,1H3,(H,15,16,17) |

| Standard InChI Key | VCIHKKWXEAQFFO-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)Br |

| Canonical SMILES | COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)Br |

Introduction

5-Bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thiophene ring, a benzothiazole moiety, and a carboxamide group, making it of significant interest in various fields of chemical research and pharmaceutical development. This compound's unique structure suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.

Synthesis

The synthesis of 5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. These may include:

-

Coupling Reactions: To form the carboxamide linkage between the thiophene and benzothiazole moieties.

-

Halogenation: Introduction of the bromine atom onto the thiophene ring.

-

Purification Techniques: Such as chromatography to isolate the desired product efficiently.

Specific reaction conditions, such as temperature control and solvent selection (e.g., dimethyl sulfoxide), are crucial for optimizing yields and purity.

Potential Applications

This compound is of interest in medicinal chemistry due to its potential therapeutic applications:

-

Cancer Research: The heterocyclic structure may exhibit anticancer properties by interacting with specific cellular targets.

-

Inflammatory Disorders: The benzothiazole moiety could contribute to anti-inflammatory activity.

| Potential Application | Rationale |

|---|---|

| Anticancer Agents | Structural similarity to known anticancer compounds. |

| Anti-Inflammatory Agents | Presence of benzothiazole, which is known for anti-inflammatory properties. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume